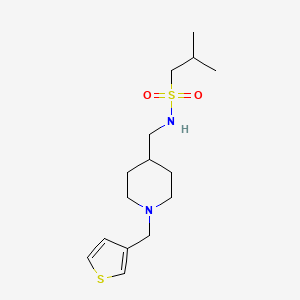
2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are typically synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a thiophene ring, which is a five-membered aromatic ring with four carbon atoms and a sulfur atom .Aplicaciones Científicas De Investigación
Biocatalysis in Drug Metabolism
The compound LY451395, related to the query molecule, demonstrates the use of biocatalysis for the preparation of drug metabolites, emphasizing the importance of microbial-based biocatalytic systems in producing mammalian metabolites for structural characterization. This process, involving Actinoplanes missouriensis, facilitates the generation of metabolites previously detected in vivo, proving crucial for the full structure characterization of metabolites via nuclear magnetic resonance spectroscopy and supporting clinical investigations (Zmijewski et al., 2006).
Controlling Polymorphism in Drug Development
Research on ASP3026, a compound structurally related to the query molecule, showcases strategies for controlling polymorphism—a critical aspect of drug development affecting bioavailability and stability. The study highlights the role of crystallization process parameters in nucleating specific polymorphs and the application of Raman spectroscopy for monitoring solution structures before nucleation, essential for designing solid formulations (Takeguchi et al., 2015).
Antimicrobial Evaluation of Sulfonamide Derivatives
Sulfonamide derivatives, as exemplified by compounds with functional groups similar to the query chemical, have been synthesized and evaluated for antimicrobial and antifungal activities. The study demonstrates the potential of these compounds, particularly those containing pyridyl, quinolyl, and isoquinolyl functional groups, in developing new antimicrobial agents (Fadda et al., 2016).
Preparation of Coenzyme M Analogues
Research into the preparation of coenzyme M analogues and their activity in the methyl coenzyme M reductase system underlines the significance of studying sulfonamide compounds for understanding and enhancing biochemical pathways, such as methane biosynthesis in Methanobacterium thermoautotrophicum (Gunsalus et al., 1978).
Surface-Active Properties of Sulfobetaine-type Zwitterionic Gemini Surfactants
The synthesis and study of sulfobetaine-type zwitterionic gemini surfactants, based on similar sulfonamide structures, highlight their unique surface-active properties. This research contributes to our understanding of micelle formation and could influence the development of novel surfactants with applications ranging from detergents to drug delivery systems (Yoshimura et al., 2006).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that piperidine derivatives, a key structural component of this compound, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific structural modifications and the biological targets they interact with .
Result of Action
The effects would depend on the specific biological targets of the compound and the biochemical pathways it influences .
Propiedades
IUPAC Name |
2-methyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S2/c1-13(2)12-21(18,19)16-9-14-3-6-17(7-4-14)10-15-5-8-20-11-15/h5,8,11,13-14,16H,3-4,6-7,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIXLEDABZZCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1CCN(CC1)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
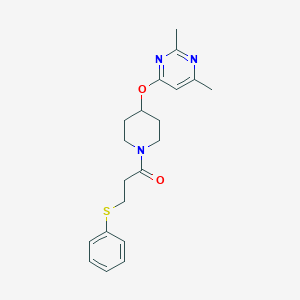
![N-[(1-Aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide;dihydrochloride](/img/structure/B2863671.png)

![(E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide](/img/structure/B2863674.png)
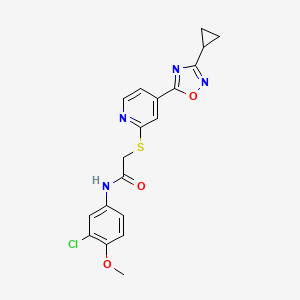
![1-[1-(9-Methylpurin-6-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2863676.png)
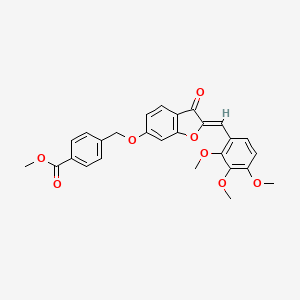
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2863680.png)
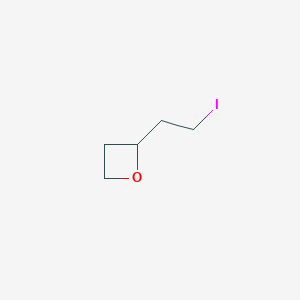
![Ethyl 4-((4-((6-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2863685.png)
![6-fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2863687.png)
![ethyl 2-(4-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2863688.png)
![3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2863689.png)

